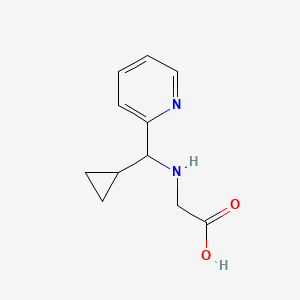
2-((Cyclopropyl(pyridin-2-yl)methyl)amino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group, a pyridin-2-yl moiety, and an aminoacetic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopropyl(pyridin-2-yl)methylamine intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine derivatives: Share the cyclopropyl group and exhibit similar reactivity.
Pyridine-based compounds: Contain the pyridin-2-yl moiety and are used in various chemical and biological applications.
Amino acids: Feature the aminoacetic acid backbone and are fundamental in biochemistry.
Uniqueness
2-{[cyclopropyl(pyridin-2-yl)methyl]amino}acetic acid is unique due to its combination of a cyclopropyl group, a pyridin-2-yl moiety, and an aminoacetic acid backbone. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-[[cyclopropyl(pyridin-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N2O2/c14-10(15)7-13-11(8-4-5-8)9-3-1-2-6-12-9/h1-3,6,8,11,13H,4-5,7H2,(H,14,15) |
InChI Key |
RYTIIMDZBMKRCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
![(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11759794.png)
![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)
![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
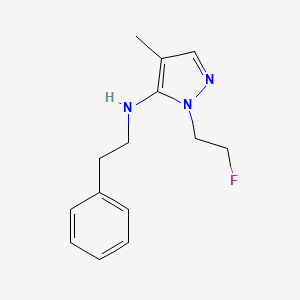
![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)
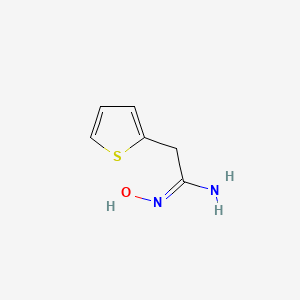
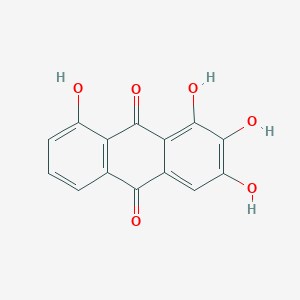
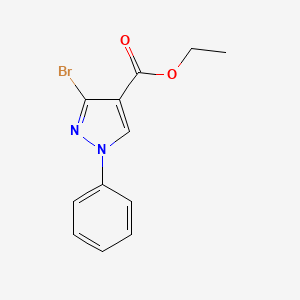

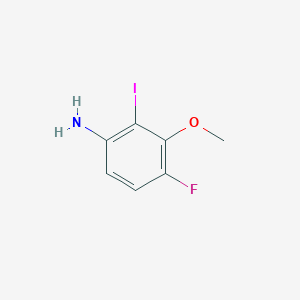
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)
